![molecular formula C20H20N2O6 B3754426 2-ETHOXYETHYL 3-((3-(3-NITROPHENYL)ACRYLOYL)AMINO)BENZOATE](/img/structure/B3754426.png)
2-ETHOXYETHYL 3-((3-(3-NITROPHENYL)ACRYLOYL)AMINO)BENZOATE
Overview
Description
2-ETHOXYETHYL 3-((3-(3-NITROPHENYL)ACRYLOYL)AMINO)BENZOATE is a complex organic compound with the molecular formula C20H20N2O6 and a molecular weight of 384.392 g/mol This compound is known for its unique structure, which includes an ethoxyethyl group, a nitrophenyl group, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXYETHYL 3-((3-(3-NITROPHENYL)ACRYLOYL)AMINO)BENZOATE typically involves multiple steps, starting with the preparation of the intermediate compounds. The general synthetic route includes:
Preparation of 3-(3-Nitrophenyl)acrylic acid: This can be achieved through the nitration of phenylacrylic acid using nitric acid and sulfuric acid.
Formation of 3-((3-(3-Nitrophenyl)acryloyl)amino)benzoic acid: This step involves the reaction of 3-(3-nitrophenyl)acrylic acid with 3-aminobenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Esterification: The final step is the esterification of the carboxylic acid group with 2-ethoxyethanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-ETHOXYETHYL 3-((3-(3-NITROPHENYL)ACRYLOYL)AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The acrylamide moiety can undergo reduction reactions to form the corresponding amine.
Substitution: The ethoxyethyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Reduction of the nitro group: 2-ETHOXYETHYL 3-((3-(3-AMINOPHENYL)ACRYLOYL)AMINO)BENZOATE.
Reduction of the acrylamide moiety: 2-ETHOXYETHYL 3-((3-(3-NITROPHENYL)PROPYLAMINO)BENZOATE.
Scientific Research Applications
2-ETHOXYETHYL 3-((3-(3-NITROPHENYL)ACRYLOYL)AMINO)BENZOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-ETHOXYETHYL 3-((3-(3-NITROPHENYL)ACRYLOYL)AMINO)BENZOATE involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The acrylamide moiety can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. These interactions can lead to various biological effects, including modulation of enzyme activity and disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-ETHOXYETHYL 3-((3-(4-NITROPHENYL)ACRYLOYL)AMINO)BENZOATE: Similar structure but with a nitro group in the para position.
2-ETHOXYETHYL 3-((3-(3-NITROPHENYL)ACRYLOYL)AMINO)TOLUATE: Similar structure but with a methyl group on the benzene ring.
Uniqueness
2-ETHOXYETHYL 3-((3-(3-NITROPHENYL)ACRYLOYL)AMINO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-ethoxyethyl 3-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6/c1-2-27-11-12-28-20(24)16-6-4-7-17(14-16)21-19(23)10-9-15-5-3-8-18(13-15)22(25)26/h3-10,13-14H,2,11-12H2,1H3,(H,21,23)/b10-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHCZARYTLRYQY-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C1=CC(=CC=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCOC(=O)C1=CC(=CC=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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